4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole
Overview
Description
4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a 4-bromophenylsulfanyl group and a methyl group. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including antimicrobial, antiviral, and anticancer agents .
Preparation Methods
The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Bromophenylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-bromophenylsulfanyl group is introduced to the thiazole ring.
Methylation: The final step involves the methylation of the thiazole ring to introduce the methyl group at the 2-position.
Chemical Reactions Analysis
4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Scientific Research Applications
4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Industry: The compound is used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with various biochemical pathways, leading to the activation or inhibition of specific enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug containing a thiazole ring.
This compound is unique due to the presence of the 4-bromophenylsulfanyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Biological Activity
4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This compound features a thiazole ring substituted with a 4-bromophenylsulfanyl group and a methyl group, contributing to its unique chemical properties. Thiazoles are known for their roles in various pharmacological applications, including antimicrobial, antiviral, and anticancer activities.
- IUPAC Name : 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole
- Molecular Formula : C11H10BrNS2
- Molecular Weight : 300.2 g/mol
- CAS Number : 338414-94-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring can modulate biochemical pathways by activating or inhibiting specific enzymes, which plays a crucial role in its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles demonstrate moderate to excellent activity against various bacterial strains. The compound has been evaluated for its antimicrobial efficacy, revealing promising results.
Study | Bacterial Strains Tested | Activity Level |
---|---|---|
E. coli, S. aureus | Moderate to Good | |
Pseudomonas aeruginosa | Effective |
Antiviral Activity
Thiazoles are also noted for their antiviral potential. The presence of the bromophenylsulfanyl group may enhance the compound's ability to inhibit viral replication through interference with viral enzymes or receptors.
Anticancer Properties
The compound's structure suggests potential anticancer activity, as many thiazole derivatives have been associated with the inhibition of cancer cell proliferation. Further studies are required to elucidate specific mechanisms and efficacy against various cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study synthesized several thiazole derivatives and tested their antimicrobial properties against common pathogens. The results demonstrated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria . -
Structure-Activity Relationship (SAR) :
Investigations into the SAR of thiazole derivatives highlighted that modifications on the thiazole ring significantly impact biological activity. The introduction of various substituents has been shown to enhance antimicrobial potency . -
Mechanistic Studies :
Research has indicated that thiazoles can interact with cellular targets involved in metabolic pathways, leading to apoptosis in cancer cells. This suggests that this compound may have similar effects warranting further exploration .
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS2/c1-8-13-10(6-14-8)7-15-11-4-2-9(12)3-5-11/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNZENCLTXLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323013 | |
Record name | 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648938 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338414-94-1 | |
Record name | 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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